molecular formula C8H19N3 B568109 (1,2-Diethylpyrazolidin-4-yl)methanamine CAS No. 124526-82-5

(1,2-Diethylpyrazolidin-4-yl)methanamine

Cat. No.: B568109
CAS No.: 124526-82-5
M. Wt: 157.261
InChI Key: LWJUZOMOLAVPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2-Diethylpyrazolidin-4-yl)methanamine is a heterocyclic organic compound featuring a pyrazolidine ring substituted with ethyl groups at positions 1 and 2, and a methanamine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Diethylpyrazolidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylhydrazine with formaldehyde and subsequent cyclization to form the pyrazolidine ring. The methanamine group is then introduced through reductive amination using formaldehyde and ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The compound is typically purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted pyrazolidine derivatives with different functional groups.

Scientific Research Applications

(1,2-Diethylpyrazolidin-4-yl)methanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1,2-Diethylpyrazolidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

  • (1,2-Dimethylpyrazolidin-4-yl)methanamine
  • (1,2-Diethylpyrazolidin-4-yl)methanol
  • (1,2-Diethylpyrazolidin-4-yl)acetic acid

Comparison: (1,2-Diethylpyrazolidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to (1,2-Dimethylpyrazolidin-4-yl)methanamine, the ethyl groups provide increased lipophilicity, potentially enhancing its interaction with lipid membranes. The methanamine group offers versatility in chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(1,2-diethylpyrazolidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-3-10-6-8(5-9)7-11(10)4-2/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJUZOMOLAVPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CN1CC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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